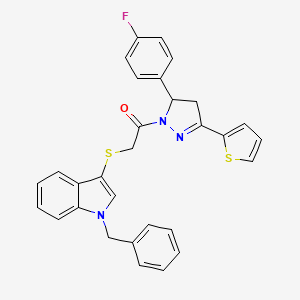![molecular formula C22H26N6O2 B2480524 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1014008-17-3](/img/structure/B2480524.png)
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that features a pyrazole ring, a purine core, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a purine precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening can be employed to streamline the production process.
化学反応の分析
Types of Reactions
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride
Uniqueness
8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-[(4-methylphenyl)methyl]-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-13(2)27-18-19(23-21(27)28-16(5)11-15(4)24-28)25(6)22(30)26(20(18)29)12-17-9-7-14(3)8-10-17/h7-11,13H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXNTLZFMSQATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C(C)C)N4C(=CC(=N4)C)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2480446.png)
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2480452.png)



![N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2480457.png)





